Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Description
Properties
IUPAC Name |
ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)15-11-10-14(18)12-13(15)2/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIZWBIRHYFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645702 | |
| Record name | Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-00-9 | |
| Record name | Ethyl 4-bromo-2-methyl-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic Acid
The most direct approach to prepare the ethyl ester involves the acid-catalyzed esterification of the corresponding carboxylic acid with ethanol. This method is well-documented for related compounds such as Ethyl 8-bromooctanoate and can be adapted for the 4-bromo-2-methylphenyl substituted analogue.
-
- Refluxing 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid with excess absolute ethanol.
- Acid catalyst: Concentrated sulfuric acid, toluenesulfonic acid, or phosphoric acid.
- Temperature range: 60–85 °C.
- Reaction time: Typically 3–9 hours depending on scale and catalyst.
-
- Cooling the reaction mixture.
- Washing with water, saturated sodium bicarbonate, and brine.
- Drying over anhydrous magnesium sulfate.
- Removal of solvent under reduced pressure to isolate the ester as a clear oil or liquid.
This method yields the ethyl ester with high efficiency (up to 98% in related systems) and is suitable for both laboratory and industrial scale synthesis.
Multi-Step Synthesis via Substitution and Decarboxylation
An alternative, industrially favorable route involves a three-step process starting from readily available precursors:
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- React 1,6-dibromohexane with diethyl malonate in the presence of a base such as sodium ethoxide.
- Solvent: Ethanol or other polar aprotic solvents.
- Temperature: 25–70 °C.
- This yields diethyl 2-(6-bromohexyl)malonate.
Hydrolysis and Decarboxylation:
- Hydrolyze the diester using bases like calcium hydroxide or sodium hydroxide at 25–50 °C.
- Followed by thermal decarboxylation at 105–135 °C to produce 8-bromooctanoic acid.
-
- The 8-bromooctanoic acid is then esterified with absolute ethanol under acid catalysis to yield ethyl 8-bromooctanoate.
This route is advantageous due to the availability of starting materials, fewer side reactions, and suitability for scale-up.
Functionalization of the Aromatic Ring
To introduce the 4-bromo-2-methylphenyl moiety onto the octanoate backbone, Friedel-Crafts acylation or Suzuki cross-coupling reactions are employed:
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- Acylation of 4-bromo-2-methylbenzene derivatives with octanoyl chloride or related activated acyl species.
- Catalysts: Lewis acids such as aluminum chloride.
- Solvent: Dichloromethane or nitrobenzene.
- Temperature: 0–50 °C.
-
- Coupling of 8-oxooctanoate derivatives bearing halides with 4-bromo-2-methylphenyl boronic acids.
- Catalysts: Palladium complexes.
- Base: Potassium carbonate or sodium hydroxide.
- Solvent: Mixtures of water and organic solvents like tetrahydrofuran.
- Temperature: 50–100 °C.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid + ethanol + H2SO4 | 60–85 | 3–9 | 85–98 | Acid-catalyzed reflux |
| Substitution (Malonate alkylation) | 1,6-dibromohexane + diethyl malonate + NaOEt | 25–70 | 8 | ~50 | Base-catalyzed nucleophilic substitution |
| Hydrolysis & Decarboxylation | Diethyl 2-(6-bromohexyl)malonate + Ca(OH)2 | 25–50 (hydrolysis), 105–135 (decarboxylation) | 2 (hydrolysis), 9 (decarboxylation) | 62 | Two-step hydrolysis and thermal decarboxylation |
| Aromatic substitution (Friedel-Crafts or Suzuki) | 4-bromo-2-methylphenyl derivatives + acyl chloride or boronic acid + catalyst | 0–100 | 2–12 | Variable | Depends on method and catalyst |
Research Findings and Optimization Notes
Catalyst Selection: Sulfuric acid and toluenesulfonic acid are effective for esterification, with toluenesulfonic acid offering milder conditions and fewer side reactions.
Temperature Control: Maintaining reflux temperatures within specified ranges prevents decomposition and side reactions, improving yield and purity.
Base Choice in Substitution: Sodium ethoxide and potassium tert-butoxide provide efficient substitution in malonate alkylation, with sodium ethoxide preferred for cost and availability.
Purification: Post-reaction purification by aqueous washes and drying agents is critical to remove residual acids and bases, ensuring product stability.
Industrial Scale-Up: Continuous flow reactors and automated control systems enhance reproducibility and safety, especially for exothermic steps like esterification and decarboxylation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.
Reduction: 8-(4-bromo-2-methylphenyl)-8-hydroxyoctanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The bromo-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring substituents significantly influence physicochemical properties and biological activity. Key analogs include:
Notes:
- *Calculated molecular weight based on formula C₁₆H₂₁BrO₃.
Ester Group Variations
Replacing the ethyl ester with methyl or modifying the carboxylate chain alters pharmacokinetic properties:
Functional Group Modifications
The carbonyl group can be functionalized as an amide or hydroxamic acid, impacting biological activity:
- Hydroxamic acid derivatives (e.g., [¹⁸F]-FESAHA) exhibit potent HDAC inhibition due to zinc-binding capacity, while amino-linked analogs are intermediates in antiproliferative drug candidates .
Key Research Findings
- Biological Activity : Bromine and methyl substituents enhance hydrophobic interactions in enzyme active sites, as seen in HDAC inhibitors .
- Thermodynamic Stability : Ethyl esters with bulky aryl groups (e.g., 4-bromo-2-methylphenyl) exhibit higher melting points (~100–120°C) compared to iodine-substituted analogs .
Q & A
Q. What are the recommended synthetic routes for Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate?
The compound is synthesized via carbodiimide-mediated coupling reactions. A typical procedure involves reacting 8-ethoxy-8-oxooctanoic acid with 2-(4-aminophenyl)ethanol using HOBt and DCC in DMF as coupling agents. After stirring for 12 hours at room temperature, the reaction mixture is concentrated, purified via flash chromatography (10–80% EtOAc/hexanes gradient), and yields ~86% of the product . Key steps include optimizing stoichiometric ratios (e.g., 1.2:1 molar ratio of acid to amine) and ensuring anhydrous conditions to minimize side reactions .
Q. What safety precautions are necessary when handling this compound?
Due to the brominated aromatic ring and potential toxicity, researchers must wear protective gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. Waste containing bromine must be segregated and disposed of via certified hazardous waste protocols to prevent environmental contamination .
Q. How is the compound characterized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. Key NMR signals include:
- 1H-NMR : δ 7.45 ppm (d, aromatic protons), δ 4.11 ppm (q, ethyl ester), δ 2.4–2.3 ppm (m, methylene groups adjacent to carbonyl) .
- ESI-MS : Observed [M+H]+ at m/z 322, confirming molecular weight .
Chromatographic purity (>95%) is verified via reversed-phase HPLC with UV detection .
Advanced Research Questions
Q. How can radiolabeling with ¹⁸F be applied to this compound for PET imaging?
Radiolabeling involves substituting a tosylate precursor with ¹⁸F-fluoride in acetonitrile at 90°C, followed by hydroxylamine treatment to form the hydroxamic acid derivative. Purification via HPLC ensures >99% radiochemical purity. Challenges include minimizing decay-related yield losses and optimizing specific activity (e.g., 2.3 GBq/μmole) for in vivo HDAC-targeting studies .
Q. How do crystallographic methods resolve the compound’s molecular conformation?
Single-crystal X-ray diffraction using SHELXL software (via SHELX suite) is employed. Key parameters include refining anisotropic displacement parameters and validating hydrogen bonding networks. SHELXL’s robust handling of twinned data and high-resolution refinement makes it suitable for bromine-containing structures .
Q. What role does the bromine substituent play in biological activity?
The bromine atom enhances electrophilicity, facilitating interactions with enzyme active sites (e.g., HDAC inhibition). Comparative studies with non-brominated analogs show reduced IC₅₀ values (e.g., 0.5 μM vs. 1.2 μM), highlighting its role in improving binding affinity .
Q. How are coupling reaction yields optimized during synthesis?
Yield optimization requires:
Q. What challenges arise in HPLC purification of radiolabeled derivatives?
Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
